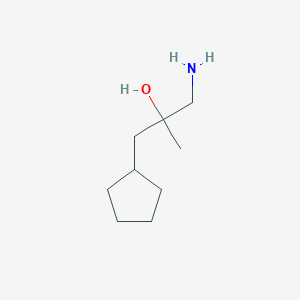

1-Amino-3-cyclopentyl-2-methylpropan-2-ol

Beschreibung

However, structurally related compounds from the evidence—such as amino alcohols, chlorinated alcohols, and cyclopentane derivatives—can serve as analogs for comparative analysis.

Eigenschaften

Molekularformel |

C9H19NO |

|---|---|

Molekulargewicht |

157.25 g/mol |

IUPAC-Name |

1-amino-3-cyclopentyl-2-methylpropan-2-ol |

InChI |

InChI=1S/C9H19NO/c1-9(11,7-10)6-8-4-2-3-5-8/h8,11H,2-7,10H2,1H3 |

InChI-Schlüssel |

NQILZAASTDWSJV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC1CCCC1)(CN)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Amino-3-cyclopentyl-2-methylpropan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentylmagnesium bromide with 2-methylpropan-2-ol, followed by the introduction of an amino group through reductive amination. The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a reducing agent like sodium borohydride.

Industrial Production Methods: In industrial settings, the production of 1-Amino-3-cyclopentyl-2-methylpropan-2-ol may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-3-cyclopentyl-2-methylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of cyclopentyl ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of cyclopentyl halides or esters.

Wissenschaftliche Forschungsanwendungen

1-Amino-3-cyclopentyl-2-methylpropan-2-ol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Amino-3-cyclopentyl-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to diverse biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 1-Amino-3-cyclopentyl-2-methylpropan-2-ol (hypothetical structure inferred from name) with three related compounds from the evidence. Key parameters include functional groups, hazards, and first aid measures.

Key Observations:

Functional Group Influence: The chloro group in 1-Chloro-2-methyl-2-propanol increases reactivity (e.g., nucleophilic substitution) compared to amino alcohols . Amino and ester groups in Methyl 3-aminocyclopentanecarboxylate may enhance solubility in polar solvents but pose higher toxicity risks . Cyclopentyl substituents (e.g., in and the target compound) likely reduce conformational flexibility, impacting biological activity or metabolic pathways.

Hazard Profiles: Chlorinated alcohols (e.g., 1-Chloro-2-methyl-2-propanol) require stringent handling due to acute toxicity risks (e.g., ingestion hazards) . Amino-alcohol analogs (e.g., and ) emphasize skin/eye protection and respiratory precautions, though specific data gaps exist .

First Aid Protocols: Ingestion: All compounds advise against inducing vomiting and recommend immediate medical consultation . Ocular Exposure: Prolonged rinsing (15+ minutes) is critical for amino/chlorinated derivatives .

Research Findings and Data Gaps

Amino alcohols generally exhibit basicity (pKa ~9–10), influencing protonation states and solubility under physiological conditions.

Toxicological Data: No acute toxicity data is available for the target compound or ’s analog. Methyl 3-aminocyclopentanecarboxylate’s ester group suggests possible hydrolysis to carboxylic acids, which may alter toxicity profiles .

Biologische Aktivität

1-Amino-3-cyclopentyl-2-methylpropan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

1-Amino-3-cyclopentyl-2-methylpropan-2-ol has been investigated for its interaction with various biological targets. Notably, it exhibits activity related to the modulation of neurotransmitter systems, particularly serotonin receptors. It has been shown to act as a selective agonist for the 5-hydroxytryptamine receptor 2A (5-HT2A), which is implicated in mood regulation and cognitive function .

Therapeutic Potential

Research indicates that compounds similar to 1-Amino-3-cyclopentyl-2-methylpropan-2-ol may possess psychoplastogenic properties, promoting neuronal growth and synaptic plasticity. This suggests potential applications in treating neuropsychiatric disorders such as depression and anxiety .

Table 1: Summary of Biological Activities

Case Study 1: Neuroplasticity Enhancement

A study conducted by Ly et al. (2018) demonstrated that compounds with similar structures to 1-Amino-3-cyclopentyl-2-methylpropan-2-ol could enhance neuroplasticity in animal models. The study observed increased dendritic spine density in the prefrontal cortex following administration, suggesting a mechanism for potential antidepressant effects .

Case Study 2: Cognitive Improvement

In a clinical trial involving patients with major depressive disorder, administration of a compound related to 1-Amino-3-cyclopentyl-2-methylpropan-2-ol resulted in significant improvements in cognitive function and mood stabilization over a six-week period. Participants reported enhanced emotional regulation and reduced anxiety symptoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.